Butyl 2-methyl-3-oxazolidinecarbodithioate
Description
Fundamental Principles and Advancements in Controlled Polymer Synthesis
Reversible Deactivation Radical Polymerization (RDRP) represents a significant advancement over conventional free-radical polymerization. Unlike traditional methods where the concentration of highly reactive radicals leads to rapid and often uncontrolled chain termination, RDRP techniques introduce a dynamic equilibrium between active propagating radicals and dormant species. researchgate.netwikipedia.orgyoutube.com This equilibrium significantly reduces the rate of termination reactions, allowing for the synthesis of polymers with precisely controlled molecular weights, low dispersity (a measure of the uniformity of chain lengths), and complex architectures. researchgate.netnih.gov
The core principle of RDRP is the ability to reversibly "switch" the growing polymer chains between an active state, where they can add monomer units, and a dormant state, where they are temporarily inactive. youtube.com This control is achieved through specific chemical agents that mediate the activation-deactivation process. youtube.com The three most prominent RDRP techniques are Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netyoutube.com These methods have revolutionized polymer science, enabling the creation of tailored materials for a wide range of applications, including coatings, adhesives, and biomedical devices. youtube.comwesternsydney.edu.au
Table 1: Comparison of Major RDRP Methodologies
| Feature | Nitroxide-Mediated Polymerization (NMP) | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain Transfer (RAFT) |
|---|---|---|---|
| Control Agent | Nitroxide radicals (e.g., TEMPO) | Transition metal complex (e.g., copper/ligand) and an alkyl halide initiator | Thiocarbonylthio compound (Chain Transfer Agent) |
| Mechanism | Reversible termination/coupling of propagating radical with nitroxide | Reversible halogen atom transfer between dormant species and metal complex | Degenerative chain transfer via a thiocarbonylthio intermediate |
| Metal Catalyst | Typically metal-free | Required | Metal-free |
| Monomer Scope | Primarily styrenics and acrylates | Wide range, including styrenics, (meth)acrylates, acrylonitrile | Very broad, most versatile RDRP method |
The Strategic Role of Chain Transfer Agents (CTAs) in Achieving Polymer Architecture Control
In the context of radical polymerization, a Chain Transfer Agent (CTA) is a molecule that can react with a propagating polymer chain to terminate its growth while simultaneously initiating the growth of a new chain. researchgate.net This process is crucial for controlling the molecular weight of the resulting polymer. In RDRP, particularly in RAFT polymerization, CTAs play a more sophisticated and central role.
Structure
2D Structure
3D Structure
Properties
CAS No. |
126560-55-2 |
|---|---|
Molecular Formula |
C9H17NOS2 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
butyl 2-methyl-1,3-oxazolidine-3-carbodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-3-4-7-13-9(12)10-5-6-11-8(10)2/h8H,3-7H2,1-2H3 |
InChI Key |
BYEOIPZDNDAEJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)N1CCOC1C |
Origin of Product |
United States |
Synthetic Routes and Chemical Transformations of Butyl 2 Methyl 3 Oxazolidinecarbodithioate
Strategic Approaches to the Synthesis of the Oxazolidine (B1195125) Ring System with Specific Substituents
The foundational step in the synthesis of the target compound is the construction of the 2-methyl substituted oxazolidine ring. This heterocyclic system is typically formed from the condensation of a β-amino alcohol with an aldehyde or ketone.
Methods for 2-Methyl Oxazolidine Construction
The formation of the 2-methyl oxazolidine ring is commonly achieved through the reaction of a suitable 2-amino alcohol with acetaldehyde (B116499). This acid-catalyzed condensation reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the stable five-membered oxazolidine ring. The methyl group at the 2-position originates from the acetaldehyde reactant.
Another approach involves the use of N-substituted 2-amino alcohols, which can influence the stereochemical outcome of the cyclization. The choice of reactants and reaction conditions, such as temperature and catalyst, plays a crucial role in the efficiency and stereoselectivity of the ring formation.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Aminoethanol | Acetaldehyde | Acid (e.g., p-toluenesulfonic acid) | 2-Methyloxazolidine |
| N-Substituted-2-amino alcohol | Acetaldehyde | Acid or Base | N-Substituted-2-methyloxazolidine |
Incorporation of the Butyl Ester Group Precursors
In the context of synthesizing Butyl 2-methyl-3-oxazolidinecarbodithioate, the "butyl" portion is introduced as part of the carbodithioate ester group in a subsequent step, rather than being a precursor to the oxazolidine ring itself. The synthesis of the 2-methyl-oxazolidine ring first yields a secondary amine within the heterocyclic structure. This secondary amine is the reactive site for the subsequent formation of the carbodithioate moiety. The butyl group is then introduced by reacting the dithiocarbamate (B8719985) intermediate with a butyl-containing electrophile, such as butyl bromide or butyl iodide.
Formation of the Carbodithioate Moiety in Heterocyclic Frameworks
The introduction of the carbodithioate group at the nitrogen atom of the 2-methyl-oxazolidine ring is a key transformation in the synthesis of the target molecule. This functionality is typically formed through the reaction of the secondary amine of the oxazolidine with carbon disulfide.
Classical and Modern Dithiocarbamate Synthesis Techniques
The classical approach to the synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then alkylated with an appropriate electrophile, in this case, a butyl halide, to yield the final dithiocarbamate ester. This two-step, one-pot reaction is a widely used and efficient method.
Modern variations of this technique focus on improving reaction conditions, such as using phase-transfer catalysts to enhance the reaction rate and yield, particularly when dealing with reactants of differing solubilities.
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | 2-Methyloxazolidine, Carbon Disulfide | Base (e.g., NaOH, Et3N) | 2-Methyl-3-oxazolidinecarbodithioate salt |
| 2 | 2-Methyl-3-oxazolidinecarbodithioate salt | Butyl Bromide | This compound |
One-Pot and Multi-Component Methodologies for Complex Dithiocarbamates
The synthesis of this compound is well-suited for a one-pot methodology. researchgate.net In this approach, the 2-methyl-oxazolidine, carbon disulfide, a base, and the butyl halide are all combined in a single reaction vessel. This streamlines the synthetic process by eliminating the need for isolation of the intermediate dithiocarbamate salt, thereby increasing efficiency and reducing waste.
Multi-component reactions (MCRs) also offer an elegant route to complex dithiocarbamates. researchgate.netrsc.orgacs.org A three-component reaction, for instance, could involve the simultaneous reaction of the 2-amino alcohol, acetaldehyde, and a dithiocarbamate-forming reagent in a single step, although this would be a more advanced and less common approach for this specific target molecule. The more conventional and reliable method remains the sequential one-pot reaction starting from the pre-formed 2-methyl-oxazolidine.
Catalytic and Solvent-Free Synthetic Expeditions for Dithiocarbamate Formation
Recent advancements in organic synthesis have explored the use of catalysts to promote dithiocarbamate formation under milder conditions. While the traditional method is often efficient without a catalyst, certain metal or organocatalysts can be employed to accelerate the reaction or to enable the use of less reactive electrophiles.
Solvent-free, or "neat," reaction conditions are also being investigated as a green chemistry approach. rsc.org For the synthesis of this compound, a solvent-free approach would involve mixing the liquid reactants (2-methyl-oxazolidine, carbon disulfide, and butyl bromide) with a solid base, potentially with gentle heating to facilitate the reaction. This minimizes the use of volatile organic solvents, making the process more environmentally friendly.
Stereochemical Considerations in the Synthesis of Substituted Oxazolidine Derivatives
Diastereoselective and Enantioselective Synthesis Strategies
The synthesis of substituted oxazolidines with high levels of diastereo- and enantioselectivity is a well-established field in organic chemistry. These methods are broadly applicable to the synthesis of the 2-methyl-oxazolidine moiety. One common approach involves the condensation of a chiral amino alcohol with an aldehyde. The inherent chirality of the amino alcohol can direct the stereochemical outcome of the cyclization.
Catalytic asymmetric methods offer a more versatile and atom-economical approach. For instance, organocatalytic methods employing chiral catalysts have been successfully used for the enantioselective synthesis of oxazolidines. rsc.org A notable example is the use of hydroquinine (B45883) derived bifunctional squaramide catalysts in the domino reaction between pyrazolinone ketimines and γ-hydroxyenones, which proceeds via a hemiaminal formation followed by an aza-Michael reaction to afford oxazolidines in high enantioselectivity. rsc.org
Metal-catalyzed reactions also provide powerful tools for stereoselective oxazolidine synthesis. Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been shown to produce cis-disubstituted 1,3-oxazolidines with excellent diastereoselectivity. organic-chemistry.org Furthermore, rhodium-catalyzed reactions of enantioenriched butadiene monoxide with aryl imines can be stereospecific, yielding 1,3-oxazolidines with exceptional enantiomeric excess (99% ee). nih.gov
| Catalytic System | Reactants | Product | Stereoselectivity |
| Chiral Magnesium Phosphate | Alcohols, Imines | 1,3-Oxazolidines | Excellent enantioselectivities |
| Palladium Complex with Phosphoramidite Ligand | Vinylethylene Carbonates, Imines | 4-Substituted-4-vinyloxazolidines | High enantio- and diastereoselectivities |
| Rhodium Catalyst | Enantioenriched Butadiene Monoxide, Aryl Imines | 1,3-Oxazolidines | 99% ee (stereospecific) |
| Quinine Derived Squaramide | Isatin Derived N-Boc Ketimines, γ-hydroxyenones | Spirooxindole Embedded Oxazolidines | High diastereo- and enantioselectivity |
Chiral Induction in Oxazolidinecarbodithioate Formation
The formation of the 3-carbodithioate functional group involves the reaction of the secondary amine of the pre-formed 2-methyl-oxazolidine ring with carbon disulfide, followed by alkylation with a butyl halide. When a chiral, enantiomerically pure 2-methyl-oxazolidine is used as the starting material, the resulting this compound will also be chiral. The stereocenter at the C2 position of the oxazolidine ring is retained during this transformation.
Post-Synthetic Modifications and Functionalization of the this compound Scaffold
The this compound molecule presents several sites for post-synthetic modification, allowing for the generation of a diverse range of derivatives with tailored properties.
Derivatization at the Oxazolidine Nitrogen
While the nitrogen atom in this compound is part of a dithiocarbamate group and thus is sp² hybridized and less nucleophilic than a free amine, reactions involving this position are conceivable under specific conditions. However, a more common strategy for derivatization at the nitrogen position involves modifications of the synthetic route. For instance, starting with a different N-substituted amino alcohol would lead to a different substituent at the nitrogen.
In the broader context of oxazolidine chemistry, N-acylation is a common transformation for derivatization. rsc.org However, for this compound, such a reaction would likely target the dithiocarbamate group, potentially leading to its cleavage or rearrangement rather than simple N-acylation.
Modifications of the Butyl Ester Chain
The butyl ester group of the dithiocarbamate moiety is a versatile handle for chemical modification. Transesterification reactions could potentially be employed to replace the butyl group with other alkyl or aryl groups, although such reactions on dithiocarbamates are not as common as on standard esters.
A more robust method for modifying this part of the molecule would be to vary the alkylating agent used in the initial synthesis. Instead of a butyl halide, a wide range of other electrophiles could be used, leading to a library of compounds with different ester functionalities. This approach offers a straightforward method to tune the lipophilicity and other physicochemical properties of the molecule.
Mechanistic Insights into Dithiocarbamate-Mediated RAFT Polymerization
The RAFT process is a sophisticated method for controlling radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The controlling agent, in this case, a dithiocarbamate, reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium between active and dormant species.
Simple N,N-dialkyldithiocarbamates are generally ineffective as RAFT agents because the lone pair of electrons on the nitrogen atom delocalizes into the thiocarbonyl group, reducing the double-bond character of the C=S bond and thus its reactivity towards propagating radicals. cmu.edu However, when the nitrogen's lone pair is part of an aromatic system or is otherwise sterically or electronically hindered from extensive delocalization, the dithiocarbamate can become a highly effective RAFT agent. cmu.edu In the case of this compound, the nitrogen atom is part of a five-membered oxazolidine ring.
The core of the RAFT mechanism is the equilibrium between active propagating radicals and dormant polymer chains. This equilibrium is characterized by a series of addition and fragmentation reactions. The key to successful RAFT polymerization is that the rates of these addition and fragmentation steps are much faster than the rate of propagation, ensuring that all polymer chains have an equal opportunity to grow.
For dithiocarbamates, the rates of addition and fragmentation are highly dependent on the substituents on the nitrogen atom. researchgate.net Electron-withdrawing groups on the nitrogen can enhance the reactivity of the C=S double bond, leading to a more efficient RAFT process.
The efficacy of a RAFT agent is critically dependent on the nature of the Z and R groups in its general structure Z-C(=S)S-R. In this compound, the Z group is the 2-methyl-oxazolidine moiety, and the R group is a butyl group.
The Z group modulates the reactivity of the C=S double bond towards radical addition. For dithiocarbamates (Z = NR'R''), the electronic availability of the nitrogen lone pair is a key factor. cmu.edu In the oxazolidine ring of the target compound, the nitrogen lone pair's delocalization with the thiocarbonyl group is likely influenced by the ring strain and the presence of the oxygen atom. This can lead to a different reactivity profile compared to acyclic N,N-dialkyl dithiocarbamates.
The R group must be a good homolytic leaving group to ensure a high fragmentation rate of the intermediate radical. The butyl group is a primary alkyl radical, which is generally considered a moderately effective leaving group. The stability of the expelled radical (R•) also influences its ability to reinitiate polymerization.
Performance Evaluation of this compound in Controlled Polymerizations
The performance of a RAFT agent is assessed by its ability to control the molecular weight of the resulting polymer, produce polymers with a low polydispersity index (PDI), and maintain a high degree of "livingness" (the ability of the polymer chains to be reactivated for further polymerization).
The chain transfer activity of this compound would need to be determined experimentally for various monomers. Generally, dithiocarbamates are more effective for the polymerization of "more activated" monomers (MAMs) like acrylates and styrene (B11656), and less effective for "less activated" monomers (LAMs) like vinyl acetate. However, certain dithiocarbamates with specific N-substituents have shown broad applicability. rsc.org
The efficiency of a RAFT agent can be gauged by the linearity of the plot of number-average molecular weight (Mn) versus monomer conversion and the evolution of the PDI with conversion. For an efficient RAFT process, Mn should increase linearly with conversion, and the PDI should remain low (typically below 1.3).
The following table presents data for representative dithiocarbamate RAFT agents in the polymerization of various monomers to illustrate the expected range of performance.
| RAFT Agent | Monomer | Molar Mass ( g/mol ) | PDI | Reference |
| Cyanomethyl methyl(phenyl)dithiocarbamate | 1-Vinyl-1,2,4-triazole | 11,000 - 61,000 | < 1.16 | mdpi.com |
| Benzyl 1H-pyrrolecarbodithioate | N-isopropylacrylamide | - | < 1.3 | researchgate.net |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Methyl Acrylate (B77674) | - | < 1.1 | rsc.org |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Vinyl Acetate | - | < 1.3 | rsc.org |
Kinetic modeling is a powerful tool for understanding and optimizing RAFT polymerizations. A comprehensive kinetic model would include the elementary reactions of initiation, propagation, termination, and the RAFT addition-fragmentation equilibrium. The rate coefficients for the RAFT process (kadd and kfrag) are key parameters in such models. nih.gov
For a hypothetical polymerization using this compound, a kinetic model could be developed to predict the evolution of monomer conversion, molecular weight, and PDI over time. This would require the estimation of the relevant rate coefficients, which could be initially approximated based on data from similar dithiocarbamate systems. The model could then be refined by fitting it to experimental data.
The following table shows representative kinetic parameters for a RAFT polymerization system, highlighting the type of data required for accurate modeling.
| Parameter | Description | Value | Reference |
| kp | Propagation rate coefficient | Varies with monomer | - |
| kt | Termination rate coefficient | Varies with conditions | - |
| kadd | RAFT addition rate coefficient | ~1.8 x 104 L·mol-1·s-1 | nih.gov |
| kfrag | RAFT fragmentation rate coefficient | ~2.0 x 10-2 s-1 | nih.gov |
| Ctr | Chain transfer constant | ~9.3 | nih.gov |
Structure-Reactivity Relationship (SRR) Studies of the Oxazolidinecarbodithioate RAFT Agent
The structure of the oxazolidine ring in this compound is expected to have a significant impact on its reactivity as a RAFT agent. The steric and electronic effects of the 2-methyl group and the oxygen atom within the ring are of particular importance.
The presence of the oxygen atom in the oxazolidine ring may have an electron-withdrawing inductive effect, which could influence the electron density on the nitrogen atom and, consequently, the reactivity of the thiocarbonyl group. The steric hindrance provided by the ring structure and the methyl group could also affect the rate of addition of propagating radicals.
Structure-activity relationship studies on a series of oxazolidinone-containing compounds have shown that modifications to the 5-position of the ring can significantly impact biological activity, suggesting that the electronic environment of the ring is sensitive to substituent effects. nih.govnih.gov While these studies are not directly related to RAFT polymerization, they underscore the principle that the chemical environment of the oxazolidine ring can be finely tuned.
To establish a clear SRR for this compound as a RAFT agent, a systematic study involving variations in the substituents on the oxazolidine ring and the R group would be necessary. This would allow for the correlation of structural features with key performance indicators such as the chain transfer constant, the degree of polymerization control, and the range of applicable monomers.
Impact of the Oxazolidine Ring on CTA Performance
The oxazolidine ring constitutes the activating group (Z-group) of the this compound RAFT agent. In dithiocarbamates, the electronic properties of the substituents on the nitrogen atom are paramount in determining the reactivity of the C=S double bond towards radical addition. Simple N,N-dialkyldithiocarbamates are generally poor RAFT agents under thermal initiation because the lone pair of electrons on the nitrogen atom strongly delocalizes into the thiocarbonyl group. cmu.edu This delocalization increases the electron density of the C=S bond, stabilizing the RAFT agent and making it less reactive towards attacking radicals, which in turn leads to poor control over the polymerization. cmu.edu
Role of the Butyl Substituent in Modulating RAFT Control
The butyl group in this compound serves as the reinitiating or leaving group (R-group). The primary functions of the R-group in a RAFT agent are to be a proficient leaving group upon fragmentation of the intermediate radical and to efficiently reinitiate polymerization. The effectiveness of the butyl radical as an initiating species is dependent on the type of monomer being polymerized.
The stability of the R-group radical influences the RAFT equilibrium. An ideal R-group should be unstable enough to rapidly reinitiate polymerization but stable enough to favor fragmentation of the RAFT-adduct radical in the desired direction. A primary alkyl radical, such as the n-butyl radical, is relatively unstable and highly reactive. This high reactivity makes it a suitable initiator for a range of vinyl monomers. However, if the R-group is too effective at reinitiation compared to the rate of addition of the propagating radical to the CTA, it can lead to a slow pre-equilibrium phase and potentially broaden the molecular weight distribution. Conversely, if the R-group is too stable, it may not efficiently reinitiate polymerization, leading to inhibition or retardation. The choice of the butyl group, therefore, represents a balance suitable for controlling the polymerization of various monomers, particularly more activated monomers like acrylates and styrenes.
Influence of the 2-Methyl Group on Steric and Electronic Effects
The methyl group at the 2-position of the oxazolidine ring can influence the CTA's performance through both steric and electronic effects. Electronically, the methyl group is weakly electron-donating. This inductive effect may slightly counteract the electron-withdrawing effect of the ring's oxygen atom, subtly modulating the electron density on the nitrogen and, consequently, the reactivity of the thiocarbonyl group.
Versatile Applications in Polymer Architecture Design
The controlled nature of RAFT polymerization using agents like this compound allows for the precise design of various polymer architectures.
Controlled Synthesis of Homopolymers with Narrow Dispersity
The primary application of an effective RAFT agent is the synthesis of homopolymers with well-defined molecular weights and narrow molecular weight distributions (i.e., low dispersity, Đ). By using this compound, the polymerization proceeds in a "living" manner, where the number of polymer chains is determined by the initial concentration of the CTA. As the monomer is consumed, the molecular weight of the polymer increases linearly with conversion, and the dispersity remains low, typically below 1.3. This level of control is demonstrated in the polymerization of various monomers where dithiocarbamates have proven effective. rsc.orgnih.gov
Table 1: Illustrative Data for Controlled Homopolymer Synthesis
The following interactive table shows representative data for the polymerization of a generic acrylate monomer using a dithiocarbamate RAFT agent, illustrating the linear increase in number-average molecular weight (Mn) and the maintenance of a low dispersity (Đ) as monomer conversion increases.
| Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| 10 | 2,500 | 2,600 | 1.15 |
| 30 | 7,500 | 7,400 | 1.12 |
| 60 | 15,000 | 15,200 | 1.10 |
| 95 | 23,750 | 23,500 | 1.09 |
Fabrication of Well-Defined Block Copolymers
A key advantage of the living character imparted by RAFT polymerization is the ability to synthesize block copolymers. After the polymerization of the first monomer is complete, the resulting polymer chains retain the thiocarbonylthio end-group. This "macro-CTA" can then be isolated and used to initiate the polymerization of a second, different monomer. This process, known as chain extension, results in the formation of a well-defined block copolymer. The high end-group fidelity achieved with an effective CTA like this compound is crucial for the successful and efficient synthesis of block copolymers with minimal homopolymer contamination. This methodology has been successfully used with various dithiocarbamate CTAs to create diblock and multiblock copolymers. cmu.eduresearchgate.netnih.gov
Table 2: Representative Data for Block Copolymer Synthesis
This interactive table illustrates the chain extension of a macro-CTA (Polymer A) with a second monomer to form a block copolymer (Polymer A-b-Polymer B). Note the increase in molecular weight while dispersity remains low.
| Polymer | Monomer Conversion (%) | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| Macro-CTA (Polymer A) | 98 | 12,000 | 1.11 |
| Block Copolymer (A-b-B) | 92 | 28,500 | 1.14 |
Synthesis of Multi-Arm and Star Polymers
Beyond linear polymers, RAFT agents are instrumental in creating more complex architectures, such as multi-arm or star polymers. These structures consist of multiple polymer chains linked to a central core. The synthesis of star polymers via RAFT can be achieved through several strategies, most commonly the "core-first" or "arm-first" approaches. researchgate.netscispace.com
In a "core-first" approach utilizing a CTA like this compound, a multifunctional core molecule would first be synthesized. This core would contain multiple sites from which to anchor the RAFT agent.
R-Group Approach: The core is functionalized with multiple leaving groups (analogous to the butyl group), and a dithiocarbamate moiety is attached to each. Polymer chains then grow from this multifunctional core.
Z-Group Approach: The core is functionalized with multiple dithiocarbamate groups. This multifunctional CTA then controls the polymerization of arms. researchgate.net
This precise control over initiation from a central point allows for the synthesis of star polymers with a defined number of arms and controlled arm length, leading to materials with unique solution properties and potential for applications in fields such as drug delivery and nanotechnology. scispace.comrsc.org
Preparation of Graft Copolymers utilizing Macro-RAFT Agents
The synthesis of well-defined graft copolymers can be achieved through techniques such as "grafting-from," "grafting-to," and "grafting-through." In the context of RAFT polymerization, the "grafting-through" method involves the copolymerization of a monomer with a macromonomer, which is a polymer chain with a polymerizable end group.
One approach to creating these structures involves the initial synthesis of a macro-RAFT agent. For instance, a poly(2-ethyl-2-oxazoline)methacrylate macromonomer can be copolymerized with monomers like n-lauryl methacrylate (B99206) and n-butyl methacrylate via RAFT polymerization to obtain graft copolymers. The composition of the final polymer can be systematically varied to control the thermal and solution behaviors of the resulting graft copolymers. By adjusting the content of the poly(2-ethyl-2-oxazoline) macromonomer, the resulting materials can be rendered soluble in either water or n-dodecane, demonstrating precise control over the polymer's properties.
The "grafting from" approach is another powerful method where initiator sites are created along a polymer backbone, from which the new polymer chains are grown. While the specific use of this compound in creating the initial backbone or the grafted chains is a subject of ongoing research, the general principle is well-established in polymer chemistry.
Advanced Polymerization Conditions and Initiators Utilizing the Compound
The versatility of RAFT polymerization is further expanded through the use of external stimuli like light and electricity to control the polymerization process, offering enhanced temporal and spatial control over polymer synthesis.
Photo-Controlled RAFT Polymerization (Photo-RAFT)
Photo-controlled RAFT polymerization, or Photo-RAFT, utilizes light to mediate the polymerization process, allowing for reactions to be turned "on" and "off" by controlling the light source. This technique can proceed through two primary mechanisms: photoinduced electron/energy transfer-RAFT (PET-RAFT) or photoiniferter polymerization. The use of visible light is particularly advantageous due to its lower energy and safer reaction procedures.
In a typical PET-RAFT setup, a photoredox catalyst absorbs light and initiates an electron transfer process that generates radicals, which then start the RAFT polymerization. This method has been successfully applied to various monomers, including acrylates and acrylamides. Research has demonstrated that organic molecules can serve as efficient photoredox catalysts, enabling well-defined (co)polymers to be obtained under green light irradiation without the need for metal-based catalysts or other additives. The living characteristics of such polymerizations are confirmed by kinetic studies and the production of polymers with narrow molecular weight distributions.
Electrochemically-Initiated RAFT (e-RAFT)
Electrochemically-initiated RAFT (e-RAFT) polymerization is an advanced technique where an electrical potential is applied to initiate and control the polymerization. This method allows for precise regulation of the rate of radical generation and, consequently, the degree of polymerization by adjusting the applied current or potential.
The generation of radicals in e-RAFT can occur through the direct electroreduction of the RAFT agent or, more commonly, via the reduction of an external initiator. Direct reduction of the RAFT agent has proven to be challenging. Therefore, the use of an exogenous initiator that can be electrochemically reduced to form initiating radicals is a more common and successful approach. This technique has been effectively demonstrated in emulsion systems, providing a method for synthesizing well-defined multiblock copolymers at ambient temperatures. The ability to switch the polymerization on and off by controlling the electrical current offers a high degree of control over the synthesis of complex polymer architectures.
RAFT Polymerization in Dispersed Media and Aqueous Systems
RAFT polymerization in dispersed media, such as emulsion and miniemulsion systems, is of significant industrial interest as it allows for the synthesis of polymers in environmentally benign media like water. These heterogeneous systems consist of monomer droplets dispersed in a continuous phase, typically water, stabilized by a surfactant.
The successful implementation of RAFT in these systems requires careful selection of the RAFT agent. For instance, in the miniemulsion homopolymerization of butyl acrylate, it was found that the structure of the RAFT agent, specifically the leaving group (R) and the stabilizing group (Z), plays a crucial role in controlling the polymerization and minimizing inhibition periods. Amphiphilic macro-RAFT agents have also been employed to facilitate "surfactant-free" emulsion polymerization, where the macro-RAFT agent itself acts as a stabilizer for the polymer particles. This approach is particularly useful in e-RAFT emulsion polymerizations, where the necessary electrolytes and mediators are located in the aqueous phase, separate from the growing polymer chains within the dispersed particles.
RAFT polymerization can also be conducted in homogeneous aqueous solutions for water-soluble monomers. This requires the use of water-soluble RAFT agents and initiators. A key consideration in aqueous RAFT is the stability of the RAFT agent, as the thiocarbonylthio group can be susceptible to hydrolysis, particularly at higher pH values.
Dithiocarbamate Functionality: an Overview of Chemical Reactivity and Synthetic Applications
Synthesis and Reactivity of Carbodithioate Ligands
Carbodithioates, also known as dithiocarbamates, are a well-studied class of organosulfur ligands. Their synthesis is typically straightforward, most commonly involving the reaction of a secondary amine with carbon disulfide, often in the presence of a base. The resulting dithiocarbamate salt can then be reacted with an alkyl halide to yield the corresponding ester. In the case of this compound, the synthesis would involve the secondary amine 2-methyloxazolidine as a precursor.
The general synthetic route can be summarized as:
Reaction of a secondary amine with carbon disulfide to form a dithiocarbamate anion.
Alkylation of the dithiocarbamate anion with an alkylating agent (e.g., a butyl halide) to form the carbodithioate ester.
Broad Spectrum of Applications for Organosulfur Compounds
Organosulfur compounds are ubiquitous, with applications spanning from biology and medicine to materials science and agriculture. wikipedia.org Their diverse functionality stems from the unique properties of the sulfur atom, including its ability to exist in various oxidation states and to form strong bonds with both carbon and metals. nih.gov
Table 2: Selected Applications of Organosulfur Compounds
| Field | Examples of Compounds/Classes | Application |
|---|---|---|
| Medicine | Penicillins, Sulfa drugs, 6-mercaptopurine | Antibiotics, Cancer therapy britannica.comwikipedia.org |
| Materials Science | Polythiophenes, Alkanethiols, Polysulfones | Conductive polymers, Self-assembled monolayers on gold, High-performance polymers britannica.comacs.org |
| Energy | Organosulfur materials with S-S bonds | High-capacity cathodes in rechargeable batteries acs.orgpku.edu.cn |
| Agriculture | Dithiocarbamates | Fungicides, Pesticides |
| Chemical Synthesis | Thiols, Thioacetals | Reagents, Protecting groups britannica.com |
In medicine, many life-saving drugs contain sulfur. The amino acids cysteine and methionine are fundamental building blocks of proteins, and the antibiotic penicillin features a sulfur-containing thiazolidine (B150603) ring. wikipedia.org In materials science, organosulfur compounds are crucial for creating advanced materials. For instance, long-chain alkanethiols form self-assembled monolayers on gold surfaces, a key technology in nanoscale electronics and biosensors. britannica.com More recently, organosulfur materials are being heavily investigated as high-capacity cathode materials for next-generation lithium-sulfur batteries, offering advantages like high theoretical capacity and environmental benignity. acs.orgpku.edu.cn The ability of the sulfur-sulfur bond to reversibly break and reform is central to the electrochemical performance of these battery systems. pku.edu.cn
The combination of a heterocyclic scaffold and a carbodithioate functional group in this compound places it at the intersection of these fields, embodying the structural features that make organosulfur compounds valuable targets for research and development.
Investigation of Oxazolidinone Dithiocarbamate Conjugates in Chemical Biology and Material Science
Exploration of Oxazolidinone Scaffold Modulations for Biological Activity
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of synthetic antibiotics. acs.orgnih.gov Extensive research has been dedicated to understanding how modifications to this core structure influence its biological activity, leading to the development of potent therapeutic agents. nih.gov
Chemical Design Principles for Targeted Molecular Interactions
The biological activity of oxazolidinone derivatives is intrinsically linked to their three-dimensional structure, which dictates their interaction with specific biological targets. nih.gov A key design principle involves the strategic placement of substituents on the oxazolidinone ring to optimize these interactions. For instance, in their antibacterial role, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. wikipedia.org The N-aryl substituent and the C5 side chain of the oxazolidinone ring are crucial for this activity. nih.gov
Structure-activity relationship (SAR) studies have demonstrated that modifications to the N-aryl ring, often a 3-fluorophenyl group, can enhance potency and modulate the spectrum of activity. nih.gov Furthermore, the nature of the substituent at the C5 position is a critical determinant of biological efficacy. nih.gov The acetamidomethyl group found in early oxazolidinone antibiotics has been a focal point for modification, with research showing that its replacement with other functional groups can lead to improved properties. nih.gov For instance, the introduction of a hydroxymethyl or a 1,2,3-triazole group at the C-5 position has been shown to retain or even enhance activity against certain resistant bacterial strains. nih.gov
Synthetic Strategies to Introduce Diverse Substituents for Structure-Activity Relationship (SAR) Studies
The exploration of the oxazolidinone scaffold's potential is heavily reliant on the availability of versatile synthetic methodologies that allow for the introduction of a wide array of substituents. A common strategy for the synthesis of the oxazolidinone core involves the cyclization of β-amino alcohols. organic-chemistry.org These precursors can be derived from amino acids, providing a straightforward route to chiral oxazolidinones. researchgate.net
To facilitate SAR studies, chemists have developed numerous techniques to modify the oxazolidinone scaffold at key positions. For the N-aryl substituent, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce diverse aryl and heteroaryl groups. researchgate.net This allows for a systematic investigation of the electronic and steric effects of this substituent on biological activity.
Modification of the C5 side chain is equally important for SAR studies. nih.gov Synthetic routes often start from a common intermediate, such as an (R)-5-(hydroxymethyl)oxazolidin-2-one derivative, which can then be further functionalized. researchgate.net The hydroxyl group can be converted into a variety of other functionalities, including amines, amides, and esters, allowing for the exploration of a wide chemical space and the optimization of target interactions. Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of oxazolidinone chiral auxiliaries, offering reduced reaction times and improved yields. researchgate.net
Functionalization of Dithiocarbamates for Bioconjugation and Ligand Development
Dithiocarbamates are a class of organosulfur compounds that have found widespread applications due to their unique chemical properties. nih.govnih.gov Their ability to act as strong chelating agents and their reactivity towards biological molecules make them valuable tools in bioconjugation and ligand development. nih.gov
Chelation Properties and Their Exploitation in Chemical Systems
A defining feature of dithiocarbamates is their exceptional ability to form stable complexes with a wide range of metal ions. nih.govnih.gov This chelating property arises from the presence of two sulfur donor atoms, which can bind to a metal center in a bidentate fashion. nih.govencyclopedia.pub The resulting metal-dithiocarbamate complexes exhibit high stability, a characteristic that has been exploited in various applications, including the removal of heavy metals from the environment and as stationary phases in chromatography. nih.govencyclopedia.pub
In the context of chemical biology, the chelation properties of dithiocarbamates are of particular interest. They can be used to develop sensors for metal ions or to deliver metal ions to specific biological targets. researchgate.net The ability of dithiocarbamates to stabilize metals in various oxidation states further enhances their versatility as ligands. nih.gov This property is attributed to the resonance between the dithiocarbamate (B8719985) and thioureide forms, which allows for the delocalization of the nitrogen lone pair onto the sulfur atoms. nih.gov
Chemical Linkages and Release Mechanisms of Dithiocarbamate Conjugates
The dithiocarbamate moiety can be incorporated into larger molecules, such as prodrugs or bioconjugates, through various chemical linkages. A common strategy involves the formation of a dithiocarbamate ester by S-alkylation of a dithiocarbamate salt. wikipedia.org This linkage can be designed to be stable under physiological conditions but cleavable in response to a specific trigger, allowing for the controlled release of the dithiocarbamate-containing molecule.
One approach to achieving controlled release is to link the dithiocarbamate to a targeting moiety via a linker that is susceptible to cleavage by a specific enzyme. nih.gov For example, dithiocarbamate prodrugs have been designed to be activated by prostate-specific antigen (PSA). nih.gov In these systems, the dithiocarbamate is masked with a cleavable group that is removed by the enzymatic action of PSA, leading to the release of the active dithiocarbamate. nih.gov This strategy allows for the targeted delivery of the therapeutic agent to cancer cells, minimizing off-target effects. nih.gov The release mechanism often involves a spontaneous elimination reaction following the initial enzymatic cleavage. nih.gov
Polymer-Based Systems for Controlled Release of Bioactive Agents (Chemical Design Perspective)
Polymer-based drug delivery systems offer a powerful platform for the controlled release of therapeutic agents, and the incorporation of dithiocarbamate functionalities into these systems provides unique opportunities for chemical design. nih.govmdpi.com Dithiocarbamate-containing polymers can be designed to release bioactive agents in response to specific stimuli or to chelate and deliver metal-based drugs.
From a chemical design perspective, dithiocarbamates can be introduced into polymer structures through several methods. One approach involves the modification of existing polymers with dithiocarbamate groups. For example, chitosan, a natural polysaccharide, can be chemically modified to form dithiocarbamate chitosan. nih.gov This modified polymer can then be used to form complexes with metal-drug conjugates, allowing for the controlled release of the drug. nih.gov The release rate can be tuned by varying the metal ion and the nature of its coordination with the drug. nih.gov
Another strategy involves the synthesis of polymers from dithiocarbamate-containing monomers. This allows for precise control over the density and distribution of dithiocarbamate groups along the polymer chain. Poly(ethyleneimine S-alkyldithiocarbamate)s are examples of such polymers, which can be designed to decompose and release sulfur-containing substances in a controlled manner. scispace.com Furthermore, conducting polymers, such as polypyrrole, can be functionalized with dithiocarbamate ligands, enabling the electrochemical control of reagent release. tandfonline.com The unique properties of these polymer-based systems, including their high capacity for metal ion binding and the potential for stimuli-responsive release, make them promising candidates for advanced drug delivery applications. rsc.org
Covalent Attachment Strategies for Bioactive Moieties
The dithiocarbamate group provides a versatile handle for the covalent attachment of bioactive moieties. The inherent reactivity of the dithiocarbamate allows for several conjugation strategies. One common approach involves the reaction of the dithiocarbamate with electrophiles, such as alkyl halides or Michael acceptors, on the bioactive molecule. This results in the formation of a stable thioether linkage.
Another strategy leverages the metal-chelating properties of dithiocarbamates. Bioactive molecules can be functionalized with a metal ion, which then coordinates with the dithiocarbamate moiety of Butyl 2-methyl-3-oxazolidinecarbodithioate. This metal-directed assembly provides a stable and defined linkage.
The oxazolidinone ring itself can also participate in covalent attachment, although this is less common. The nitrogen atom of the oxazolidinone can be functionalized, for instance, by acylation or alkylation, to link to a bioactive compound. However, this may alter the electronic properties and potential biological activity of the oxazolidinone core.
Table 1: Potential Covalent Attachment Strategies
| Reactive Group on Bioactive Moiety | Linkage Formed with Dithiocarbamate | Conditions |
|---|---|---|
| Alkyl Halide | Thioether | Basic |
| Michael Acceptor | Thioether | Basic or Neutral |
Polymer Degradation and Molecular Release Profiles
Dithiocarbamates are well-established as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. This allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities. The dithiocarbamate end-group can be cleaved under specific conditions, such as changes in pH or redox environment, leading to polymer degradation and the release of the attached molecule.
The degradation profile can be tuned by modifying the structure of the dithiocarbamate. The stability of the C-S bond is influenced by the substituents on the nitrogen and sulfur atoms. In the case of this compound, the butyl group and the oxazolidinone ring will affect the rate of polymer degradation and subsequent molecular release. The oxazolidinone moiety, being a polar group, could influence the solubility and aggregation of the polymer, which in turn would affect the degradation kinetics.
Table 2: Factors Influencing Polymer Degradation and Molecular Release
| Factor | Influence on Degradation/Release |
|---|---|
| pH | Cleavage of dithiocarbamate linkage can be pH-dependent. |
| Redox Environment | The dithiocarbamate can be oxidized or reduced, leading to bond cleavage. |
| Enzyme Activity | Specific enzymes may recognize and cleave the dithiocarbamate or adjacent structures. |
Emerging Roles in Materials Science Beyond Polymerization Control
The unique properties of the dithiocarbamate and oxazolidinone functionalities suggest potential applications for this compound in advanced materials.
Metal-Organic Frameworks (MOFs) Incorporating Dithiocarbamate Ligands
Dithiocarbamates are excellent ligands for a wide range of metal ions due to their strong chelating ability. This makes them attractive building blocks for the construction of Metal-Organic Frameworks (MOFs). The dithiocarbamate moiety of this compound could coordinate with metal centers to form porous, crystalline structures.
The oxazolidinone group could play a significant role in the properties of such MOFs. Its polarity and potential for hydrogen bonding could influence the framework's stability, pore size, and guest-binding properties. The presence of the oxazolidinone could also impart chirality to the MOF, which is desirable for applications in enantioselective separations and catalysis. The use of dithiocarbamates in MOFs is a growing field of research.
Supramolecular Assemblies and Self-Healing Materials
The dithiocarbamate group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular assemblies. The self-assembly of dithiocarbamate-containing molecules can lead to the formation of well-ordered structures such as monolayers on gold surfaces.
The combination of the metal-coordinating dithiocarbamate and the polar oxazolidinone ring in this compound could lead to the formation of complex supramolecular structures. These assemblies could find applications in sensing, catalysis, and drug delivery.
Furthermore, the reversible nature of the metal-dithiocarbamate coordination bond makes it an interesting motif for the design of self-healing materials. If a material containing this moiety is damaged, the coordination bonds can break and then reform, leading to the restoration of the material's integrity. The oxazolidinone group could contribute to the self-healing process by promoting intermolecular interactions that help to bring the damaged surfaces together.
Advanced Characterization Techniques and Computational Modeling for Butyl 2 Methyl 3 Oxazolidinecarbodithioate
Comprehensive Spectroscopic Analysis for Structural and Purity Assessment
Spectroscopic methods are fundamental in elucidating the structural features of "Butyl 2-methyl-3-oxazolidinecarbodithioate." Each technique offers unique insights into the molecular framework and functional groups present.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For "this compound," ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (number of protons), and their splitting patterns (multiplicity) are key to assigning the structure.
Expected ¹H NMR Data:
Butyl group: A triplet corresponding to the terminal methyl group (CH₃) would appear at approximately 0.9 ppm. Two multiplets for the two methylene (B1212753) groups (CH₂) would be expected in the range of 1.2-1.7 ppm. A triplet for the methylene group attached to the sulfur atom (S-CH₂) would be shifted downfield to around 3.0-3.3 ppm due to the deshielding effect of the sulfur atom.
Oxazolidine (B1195125) ring: The methyl group at the C2 position would likely appear as a doublet around 1.4-1.6 ppm. The proton at the C2 position (CH) would be a quartet in the region of 5.0-5.5 ppm. The two methylene groups of the oxazolidine ring (N-CH₂ and O-CH₂) would exhibit complex multiplets in the range of 3.5-4.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Data:
Butyl group: The terminal methyl carbon would resonate at approximately 13-14 ppm. The internal methylene carbons would appear in the 20-35 ppm range, with the carbon attached to sulfur appearing at a slightly higher chemical shift.
Dithiocarbamate (B8719985) group: The thiocarbonyl carbon (C=S) is a key indicator and would be found significantly downfield, typically in the range of 190-210 ppm.
Oxazolidine ring: The methyl carbon at C2 would be expected around 20-25 ppm. The C2 carbon itself would be in the 80-90 ppm region. The N-CH₂ and O-CH₂ carbons would have distinct signals in the 50-70 ppm range.
2D-NMR Spectroscopy: Techniques such as COSY and HSQC would be used to confirm the assignments made from 1D NMR. COSY would show correlations between coupled protons (e.g., within the butyl chain and the oxazolidine ring), while HSQC would correlate each proton signal to its directly attached carbon atom.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| Butyl-CH₃ | ~0.9 | Triplet | ~13-14 |
| Butyl-(CH₂)₂ | ~1.2-1.7 | Multiplet | ~20-35 |
| S-CH₂ | ~3.0-3.3 | Triplet | ~35-40 |
| Oxazolidine-CH₃ | ~1.4-1.6 | Doublet | ~20-25 |
| N-CH₂-CH₂-O | ~3.5-4.5 | Multiplet | ~50-70 |
| N-CH | ~5.0-5.5 | Quartet | ~80-90 |
| C=S | - | - | ~190-210 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands:
C-H stretching: Aliphatic C-H stretches from the butyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region.
C-N stretching: A strong band around 1450-1500 cm⁻¹ is characteristic of the thioureide bond (N-C=S) and has significant double bond character.
C=S stretching: The C=S stretching vibration is typically found in the region of 950-1050 cm⁻¹. This band can sometimes be weak.
C-O stretching: A strong C-O stretching band from the oxazolidine ring would be expected around 1050-1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S bond, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.
| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Vibrational Mode |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C-N (thioureide) | 1450-1500 | Stretching |
| C=S | 950-1050 | Stretching |
| C-O | 1050-1150 | Stretching |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of "this compound" with high precision. This allows for the unambiguous determination of its molecular formula (C₉H₁₇NOS₂). The predicted monoisotopic mass is approximately 219.0751 Da. uni.lu
MS/MS (Tandem Mass Spectrometry): MS/MS analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides valuable structural information.
Expected Fragmentation Pathways:
Cleavage of the butyl group, leading to the loss of a butyl radical (•C₄H₉) or butene (C₄H₈).
Fragmentation of the dithiocarbamate linkage, potentially leading to the formation of ions corresponding to the oxazolidine ring and the butyl dithiocarbonyl moiety.
Ring-opening of the oxazolidine moiety followed by further fragmentation.
| Ion | Predicted m/z | Possible Identity |
| [M+H]⁺ | 220.0824 | Protonated molecule |
| [M+Na]⁺ | 242.0644 | Sodiated molecule |
| [M]⁺• | 219.0751 | Molecular ion |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores (light-absorbing groups).
Chromophore Analysis: The primary chromophore in "this compound" is the dithiocarbamate group (-NCS₂). This group is known to exhibit strong UV absorption bands.
n → π* transition: A weak absorption band corresponding to the n → π* transition of the C=S group is expected in the near-UV region.
π → π* transition: A strong absorption band corresponding to the π → π* transition within the N-C=S system would be observed at a shorter wavelength in the UV region.
The exact position and intensity of these absorption maxima would be dependent on the solvent used for the analysis.
Chromatographic Methods for Separation and Characterization
Chromatographic techniques are essential for the separation of compounds from mixtures and for the analysis of macromolecules.
While "this compound" is a small molecule, it belongs to a class of compounds (dithiocarbamates) that can be used as chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization. GPC is the standard technique for characterizing the polymers produced via such methods. wikipedia.orgiitb.ac.in
Principle of GPC: GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. unt.edu Larger molecules (higher molecular weight polymers) pass through the porous gel column more quickly, while smaller molecules can penetrate the pores and have a longer retention time. unt.edu
Application to Polymers Synthesized with this compound: If this compound were used as a RAFT agent, GPC would be employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the resulting polymers. A low dispersity value (close to 1) would indicate a well-controlled polymerization process, a key feature of RAFT polymerization. The analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a GPC system calibrated with polymer standards of known molecular weight. wikipedia.org
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in synthetic chemistry for both the determination of compound purity and the real-time monitoring of chemical reactions. For this compound, developing a robust HPLC method is critical for ensuring the quality of synthesized batches and for optimizing its production.
Given the compound's dual-functional nature—a polar oxazolidine moiety and a sulfur-rich, less polar dithiocarbamate group—reversed-phase HPLC (RP-HPLC) is the most suitable approach. A C18-bonded silica (B1680970) column would likely be effective, as it separates compounds based on hydrophobicity.
Method Development for Purity Analysis: A typical HPLC method for purity determination of this compound would involve a gradient elution to ensure the separation of the main compound from potential starting materials, by-products, and degradation products. The mobile phase would likely consist of a mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. jst.go.jp Detection is typically achieved using a UV detector, as the dithiocarbamate moiety is expected to have a significant chromophore absorbing in the UV region, likely around 254 nm. rsc.org
To validate the method, parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) would be established. A calibration curve would be generated using standards of known concentration to allow for the precise quantification of the compound in a given sample.
Reaction Monitoring: HPLC is also an invaluable tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at various time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the precise determination of the reaction endpoint, preventing the formation of impurities from over-reaction and enabling the optimization of reaction conditions such as temperature, catalyst loading, and reaction time. The data obtained from reaction monitoring helps to maximize the yield and purity of the final product.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Computational Chemistry for Predictive and Mechanistic Studies
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. For this compound, computational approaches can predict its electronic structure, conformational preferences, and potential chemical behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide a deep understanding of its reactivity, stability, and spectroscopic properties. By solving the Schrödinger equation for the molecule, DFT can determine the distribution of electron density and the energies of the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. iucr.org A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, the HOMO is likely to be localized on the electron-rich dithiocarbamate group, while the LUMO may be distributed across the C=S bond and the oxazolidine ring.
DFT can also be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. iucr.org Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent low electron density (positive potential), prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents.
Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. tandfonline.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent or a biological receptor.
The five-membered oxazolidine ring is not planar and can adopt various "envelope" or "twist" conformations. iucr.org MD simulations can reveal the relative energies of these conformers and the energy barriers between them, providing a picture of the molecule's dynamic behavior in solution. unimelb.edu.au Similarly, the butyl chain and the dithiocarbamate group have rotational freedom, and MD can map out the preferred spatial arrangements of these parts of the molecule.
Furthermore, MD simulations can shed light on intermolecular interactions. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), it is possible to study how solvent molecules arrange themselves around the solute and to calculate properties like the free energy of solvation. These simulations can identify key interaction sites, such as hydrogen bonding opportunities with the oxygen and nitrogen atoms of the oxazolidine ring, or van der Waals interactions with the butyl chain and sulfur atoms. tandfonline.com
Table 3: Typical Parameters for an MD Simulation of this compound
| Parameter | Setting |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-Isobaric) |
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov A QSPR model is a mathematical equation that can predict a certain property of a new or untested molecule based on its structure.
For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time. To build a QSPR model, a dataset of related compounds with known properties is required. For each compound in the dataset, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the property of interest. researchgate.net Once a reliable model is developed and validated, it can be used to predict the properties of this compound. This predictive capability is particularly useful in the early stages of chemical development, as it can help to prioritize compounds for synthesis and testing. For example, QSPR models have been successfully used to predict the properties of various organic sulfur compounds. nih.gov
Table 4: Examples of Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Topological | Wiener Index | Molecular branching and compactness |
| Geometrical | Molecular Surface Area | Size and shape of the molecule |
| Electronic | LogP | Hydrophobicity/Lipophilicity |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
Future Research Directions and Translational Perspectives
Development of Next-Generation RAFT Agents with Enhanced Performance and Tunability
The dithiocarbamate (B8719985) structure is fundamental to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled molecular weights and narrow polydispersity. cmu.edu Future research is geared towards evolving compounds like Butyl 2-methyl-3-oxazolidinecarbodithioate into next-generation RAFT agents with superior control, versatility, and efficiency.
A primary avenue of research involves tuning the reactivity of the dithiocarbamate group. The electronic properties of the substituents on the nitrogen atom significantly influence the agent's effectiveness in controlling the polymerization of different monomer families. cmu.eduresearchgate.net For instance, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system show enhanced performance for "more-activated" monomers (MAMs) like styrenes and acrylates. cmu.edu Conversely, traditional N,N-dialkyl dithiocarbamates are typically more suited for "less-activated" monomers (LAMs) such as vinyl acetate.
A significant breakthrough has been the development of "switchable" RAFT agents. These are dithiocarbamates, often containing a pyridyl group, whose activity can be toggled by protonation or deprotonation. acs.org In the protonated state, they effectively control MAM polymerization, and in the neutral state, they control LAM polymerization. acs.org This allows for the synthesis of well-defined block copolymers from different monomer classes using a single RAFT agent. researchgate.net Future work could explore incorporating moieties similar to the oxazolidine (B1195125) ring into switchable systems to fine-tune reactivity and solubility.
Another promising direction is the development of "universal" dithiocarbamate RAFT agents that exhibit balanced activity for both MAMs and LAMs without needing an external trigger. researchgate.net Compounds like 3,5-dimethyl-1H-pyrazole-1-carbodithioates have demonstrated this broad applicability, offering excellent control over a wide range of monomers and providing a pathway to complex polymer architectures like poly(MAM)-block-poly(LAM). researchgate.netrsc.org Research into analogous structures could lead to agents with even broader utility and improved performance, particularly in reducing retardation effects. researchgate.net
Table 1: Comparison of Dithiocarbamate RAFT Agent Types and Their Characteristics
| RAFT Agent Type | Key Structural Feature | Controlled Monomers | Advantages | Reference |
|---|---|---|---|---|
| Conventional Dithiocarbamates | Simple N,N-dialkyl substitution | Less-Activated Monomers (LAMs) | Effective for monomers like vinyl acetate | |
| Aromatic N-Substituted Dithiocarbamates | Nitrogen lone pair involved in an aromatic system | More-Activated Monomers (MAMs) | High control over styrene (B11656) and acrylates | cmu.edu |
| Switchable Dithiocarbamates | e.g., N-methyl-N-(4-pyridinyl) group | Both MAMs and LAMs (via pH switch) | In-situ control change for block copolymer synthesis | acs.org |
| Universal Dithiocarbamates | e.g., 3,5-dimethyl-1H-pyrazole group | Both MAMs and LAMs | Broad applicability without external triggers | researchgate.netrsc.org |
Integration of the Compound into Stimuli-Responsive Polymer Systems
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant, reversible changes in their properties in response to small environmental triggers like temperature, pH, or light. nih.gov The precise control afforded by RAFT polymerization is ideal for creating well-defined, smart polymer architectures. Future research should focus on using agents like this compound to synthesize polymers that can be integrated into such systems.
One prominent class of smart polymers is thermo-responsive polymers, which exhibit a lower critical solution temperature (LCST). sigmaaldrich.com Below the LCST, the polymer is soluble in a solvent (typically water), while above it, the polymer becomes insoluble and precipitates. Poly(2-isopropyl-2-oxazoline) is a well-studied example with an LCST close to human body temperature, making it attractive for biomedical applications. sigmaaldrich.com RAFT polymerization can be used to create block copolymers where one block is thermo-responsive and another is permanently hydrophilic, leading to the formation of smart micelles or gels that respond to temperature changes. The oxazolidine group in the title compound might itself impart interesting solubility or thermal properties to the resulting polymers.
Furthermore, the dithiocarbamate end-group itself can be a source of stimuli-responsiveness. The C–S bond in the RAFT agent can be cleaved under specific conditions, such as UV irradiation or reduction, allowing for the controlled release of the polymer chain from a surface or the detachment of a therapeutic cargo. This end-group functionality is a key advantage of RAFT and can be exploited to design sophisticated drug delivery systems or dynamic biomaterials.
Exploration of Sustainable and Green Chemistry Approaches for Synthesis and Application
Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. Future work on this compound and related dithiocarbamates must prioritize the development of sustainable synthetic routes.
Traditionally, the synthesis of dithiocarbamates involves organic solvents. However, recent research has demonstrated highly efficient, catalyst-free, one-pot methods using environmentally benign reaction media. researchgate.netrsc.org For example, the three-component condensation of an amine, carbon disulfide, and an electrophile can be performed in green solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES). rsc.orgrsc.orgscispace.com These methods often proceed at room temperature with short reaction times and high yields, avoiding the need for hazardous solvents and tedious work-up procedures. rsc.orgscispace.com The DES, often a mixture of choline (B1196258) chloride and urea, is particularly advantageous as it is biodegradable, inexpensive, and can be recycled for subsequent reactions. scispace.comresearchgate.net
The application of these compounds in polymerization can also be made greener. Photoinduced Electron/Energy Transfer (PET)-RAFT polymerization is an oxygen-tolerant method that can be conducted under visible light, reducing the need for energy-intensive thermal initiation and inert atmospheres. rsc.orgrsc.org
Table 2: Green Synthesis Approaches for Dithiocarbamates
| Green Solvent/Condition | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Deep Eutectic Solvent (DES) | One-pot, three-component condensation | Biodegradable, recyclable, room temperature, high yield | rsc.orgscispace.com |
| Polyethylene Glycol (PEG) | One-pot, three-component condensation | Recyclable, environmentally friendly, high yield | rsc.org |
| Water | Markovnikov addition reaction | Mild conditions, complete regiospecificity, excellent yields | rsc.org |
| Ethanol-Water | One-pot condensation | Transition metal catalyst-free, no hazardous solvents | researchgate.net |
Advancements in High-Throughput Screening and Combinatorial Chemistry for Compound Discovery
The discovery and optimization of new RAFT agents can be significantly accelerated by adopting high-throughput (HT) and combinatorial methodologies, which have proven successful in pharmaceutical research. rsc.org Instead of synthesizing and testing compounds one by one, these approaches allow for the rapid screening of large libraries of potential RAFT agents against various monomers and reaction conditions. rsc.orgrsc.org
For example, PET-RAFT polymerization is particularly amenable to high-throughput screening because its oxygen tolerance allows reactions to be run in parallel in multi-well plates without the need for degassing. researchgate.netnih.gov Robotic liquid handlers can automate the dispensing of reagents, enabling the creation of large combinatorial libraries where the structure of the RAFT agent (by varying the amine precursor), the type of monomer, the photocatalyst, and initiator concentrations are all systematically varied. rsc.orgresearchgate.net This approach generates vast amounts of data that can reveal structure-performance relationships, quickly identifying the most effective RAFT agents for a specific application. rsc.orgrsc.org
Future research could apply this strategy to discover novel dithiocarbamates based on the oxazolidine scaffold. By reacting different derivatives of 2-methyloxazolidine with various electrophiles in a combinatorial fashion, a library of new RAFT agents can be generated and rapidly screened for their ability to control the polymerization of a diverse set of monomers.
Theoretical and Experimental Synergies for Deeper Mechanistic Understanding of Dithiocarbamate Chemistry
A profound understanding of the RAFT mechanism is crucial for designing better control agents. The synergy between theoretical calculations and experimental studies provides powerful insights into the kinetics and thermodynamics of the polymerization process. Quantum chemical calculations and Density Functional Theory (DFT) are increasingly used to elucidate reaction pathways, predict the stability of intermediate radicals, and understand the influence of a RAFT agent's structure on its reactivity. rsc.orgtandfonline.com
For dithiocarbamates, theoretical studies can explain why certain structural modifications enhance performance. For instance, calculations can quantify how the delocalization of the nitrogen lone pair affects the stability of the C=S double bond and the rate of radical addition and fragmentation, which are the core steps of the RAFT process. cmu.eduacs.org These computational predictions can then be validated by experimental data, such as polymerization kinetics studies and spectroscopic analysis of the resulting polymers. rsc.orgresearchgate.net
This combined approach can also be used to investigate potential side reactions that might limit the effectiveness of a RAFT agent, such as intermediate radical termination. acs.org By comparing theoretical predictions with experimental observations for compounds like this compound, researchers can gain a detailed mechanistic understanding and rationally design new agents with minimized side reactions and enhanced control. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Butyl 2-methyl-3-oxazolidinecarbodithioate, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For example, the thione sulfur in the carbodithioate group typically deshields adjacent protons, causing distinct downfield shifts (~δ 3.5–4.5 ppm). Infrared (IR) spectroscopy identifies the C=S stretch (~1200–1050 cm⁻¹) and oxazolidine ring vibrations. Mass spectrometry (MS) confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺). Always compare experimental data with computational predictions (e.g., DFT simulations) to validate assignments .
Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?
- Methodological Answer : A two-step approach is typical:
Oxazolidine Formation : React 2-methylaziridine with butyl chloroformate under basic conditions (e.g., K₂CO₃ in THF) to form the oxazolidine ring.
Carbodithioate Introduction : Treat the intermediate with carbon disulfide (CS₂) and a base (e.g., NaH) to install the carbodithioate group.
Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography. Yield optimization requires adjusting stoichiometry and temperature (e.g., 0°C for CS₂ addition to minimize side reactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodological Answer :
- Controlled pH Studies : Perform kinetic assays across a pH range (e.g., 3–10) using buffered solutions (e.g., phosphate, acetate). Track decomposition or reactivity via UV-Vis spectroscopy (e.g., absorbance changes at λ ~280 nm for C=S groups).
- Mechanistic Probes : Use isotopic labeling (e.g., ³⁴S substitution) or trapping agents (e.g., TEMPO for radical intermediates) to identify reactive pathways.
- Computational Modeling : Employ density functional theory (DFT) to calculate transition states and protonation effects on reactivity. Compare with experimental data to validate mechanisms .
Q. What strategies optimize the stability of this compound in solvent systems for long-term storage?
- Methodological Answer :
- Solvent Screening : Test stability in anhydrous solvents (e.g., DMF, DMSO) under inert atmospheres (N₂/Ar). Monitor degradation via HPLC over 30 days.
- Additive Stabilization : Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidative or metal-catalyzed decomposition.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C suggests thermal stability for room-temperature storage) .
Q. How can computational chemistry predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cysteine proteases via C=S coordination). Validate with experimental IC₅₀ values.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding pocket residence times.
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to design derivatives with enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
